molecular formula C19H17FN4O3S2 B2776820 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 951468-36-3

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2776820
CAS No.: 951468-36-3
M. Wt: 432.49
InChI Key: MRTXFBQUMREEBY-UHFFFAOYSA-N
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Description

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and a methoxybenzenesulfonamide moiety

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-27-14-6-8-15(9-7-14)29(25,26)21-11-10-13-12-28-19-22-18(23-24(13)19)16-4-2-3-5-17(16)20/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTXFBQUMREEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazolo[3,2-b][1,2,4]triazole intermediate.

    Attachment of the ethyl linker: This can be done through an alkylation reaction using an ethyl halide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C19H20FN5O3S
  • Molecular Weight : 405.46 g/mol

The presence of the triazole and thiazole moieties suggests a diverse pharmacological profile, as these structures are known to exhibit various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities against a range of pathogens. In a study comparing various triazole derivatives, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 1–8 μg/mL .

Anticancer Activity

The anticancer potential of triazole-containing compounds is well-documented. Studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and others. For example, a related compound was noted for its ability to inhibit cell growth significantly at low concentrations . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in vitro and in vivo models . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors targeting specific pathways involved in microbial resistance or cancer proliferation.
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammation.

Case Study 1: Antimicrobial Screening

In a study published in Pharmaceutical Biology, various triazole derivatives were screened for antimicrobial activity. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Evaluation

A recent study focused on the synthesis and biological evaluation of triazole derivatives showed that this compound had an IC50 value indicating potent antiproliferative effects against MCF-7 cells .

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